Home > Products > Screening Compounds P124067 > 7-Chloro-3,4-dihydroisoquinoline
7-Chloro-3,4-dihydroisoquinoline - 60518-41-4

7-Chloro-3,4-dihydroisoquinoline

Catalog Number: EVT-2960723
CAS Number: 60518-41-4
Molecular Formula: C9H8ClN
Molecular Weight: 165.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

  • Compound Description: This compound was synthesized and evaluated in silico for its potential biological activity and toxicity. [] The study aimed to synthesize a 3,4-dihydroisoquinoline derivative with potential contractile activity. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinoline structure with 7-Chloro-3,4-dihydroisoquinoline. The key difference lies in the substituents on the aromatic ring and the presence of a methyl group on the dihydroisoquinoline moiety in this compound. []

7-Chloro-9-methyl-2-phenyl-3,4-dihydro-β-carbolin-2-ium

  • Compound Description: This class of compounds, particularly the derivative with a 2'- or 4'-alkyl substitution on the phenyl ring, demonstrated potent antifungal activity in vitro and in vivo. [] One specific analogue, compound 18, effectively controlled fungal infections in apples and exhibited minimal toxicity to cowpea seeds. []
  • Relevance: While structurally distinct, this class of compounds shares a similar heterocyclic framework with 7-Chloro-3,4-dihydroisoquinoline. Both feature a chlorine substituent on the aromatic ring and a dihydro-heterocyclic system, albeit with a different ring structure and nitrogen arrangement. []

5-Chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

  • Compound Description: SYA 40247 is a chiral compound identified as a high-affinity ligand for the 5-HT7 receptor. [] The enantiomers were separated to investigate their individual affinities for the receptor. []
  • Relevance: This compound incorporates the 3,4-dihydroisoquinoline moiety as part of a larger structure. [] The presence of this shared substructure suggests potential similarities in binding affinities and pharmacological profiles compared to 7-Chloro-3,4-dihydroisoquinoline, although the specific target receptors differ. []

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA 21)

  • Compound Description: IDRA 21 acts as a negative allosteric modulator of AMPA receptor desensitization and has demonstrated cognitive-enhancing effects in animal models. [, , ] It exhibits low neurotoxicity compared to other AMPA receptor modulators like cyclothiazide. []
  • Relevance: Although structurally different, IDRA 21 and 7-Chloro-3,4-dihydroisoquinoline share a research context related to neurological activity. [, , ] Both compounds modulate neurotransmitter receptor activity, albeit through different mechanisms and targeting different receptors. [, , ]

N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

  • Compound Description: This class of compounds was synthesized and investigated for their potential as urease inhibitors. [] Some analogues, particularly those with electron-donating groups on the aryl substituent, exhibited significant inhibitory activity against urease. []
  • Relevance: These analogues are structurally similar to 7-Chloro-3,4-dihydroisoquinoline, sharing the core 3,4-dihydroisoquinoline scaffold. [] The presence of the carbothioamide moiety and the aryl substituent introduces structural variations that influence their biological activity and potentially their pharmacological profile. []

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide

  • Compound Description: This benzothiadiazine derivative acts as a partial modulator of AMPA receptor desensitization. [] It exhibits cognitive-enhancing properties in animal models and has a favorable safety profile compared to similar compounds. []
  • Relevance: This compound, while structurally distinct from 7-Chloro-3,4-dihydroisoquinoline, falls under the same broader category of AMPA receptor modulators. [] This suggests a shared interest in their potential for treating neurological disorders, despite their different chemical structures. []

6,7-Dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound serves as a key intermediate in the synthesis of various isoquinoline alkaloids, particularly berberine derivatives. [] Its structure allows for stereoselective modifications, leading to the creation of diverse alkaloid analogues with potential medicinal applications. []
  • Relevance: This compound is structurally very similar to 7-Chloro-3,4-dihydroisoquinoline, differing only in the presence of two methoxy groups instead of a chlorine atom on the aromatic ring. [] This structural similarity suggests that 7-Chloro-3,4-dihydroisoquinoline could potentially serve as a starting material for similar synthetic transformations, leading to novel derivatives with interesting biological activities. []
Overview

7-Chloro-3,4-dihydroisoquinoline is a heterocyclic compound recognized for its potential applications in medicinal chemistry and organic synthesis. It possesses a unique structure that combines a chloro substituent with a dihydroisoquinoline framework, which is significant in the development of various pharmaceutical agents. The compound is classified under isoquinolines, a group known for their diverse biological activities.

Source and Classification

The compound's Chemical Abstracts Service number is 60518-41-4, and it falls under the category of organic compounds, specifically nitrogen-containing heterocycles. It is often sourced from chemical suppliers and used in research settings for synthetic and medicinal chemistry applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-chloro-3,4-dihydroisoquinoline can be achieved through several methods:

  1. Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as phenethylamines or substituted anilines under acidic or basic conditions. For instance, the use of polyphosphoric acid has been documented to facilitate the formation of the dihydroisoquinoline structure through dehydration reactions at elevated temperatures .
  2. One-Pot Synthesis: A more efficient approach involves one-pot reactions where multiple reagents are combined sequentially to form the target compound without isolating intermediates. This method has shown high yields and purity, making it suitable for industrial applications .
  3. Use of Catalysts: Catalysts such as phosphotungstic acid can enhance reaction efficiency by promoting ring closure during synthesis, leading to higher yields and reduced reaction times .
Molecular Structure Analysis

Structure and Data

7-Chloro-3,4-dihydroisoquinoline has a molecular formula of C9H8ClNC_{9}H_{8}ClN and a molecular weight of approximately 169.62 g/mol. The structural representation includes a chloro group at the 7-position of the isoquinoline ring system, which contributes to its chemical reactivity and biological properties.

  • Molecular Structure:
    • InChI: InChI=1S/C9H8ClN/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-5H,11H2
    • SMILES: ClC1=CC2=C(C=C1)C(=CN2)C=C(C=C)C=C

This structure allows for various substitutions that can modify its pharmacological profile .

Chemical Reactions Analysis

Reactions and Technical Details

7-Chloro-3,4-dihydroisoquinoline participates in several chemical reactions:

  1. Electrophilic Substitution: The presence of the chloro group makes it susceptible to electrophilic aromatic substitution reactions, which can introduce various functional groups into the aromatic system.
  2. Nucleophilic Reactions: The nitrogen atom in the dihydroisoquinoline framework can engage in nucleophilic reactions, allowing for the formation of derivatives that may exhibit enhanced biological activity.
  3. Condensation Reactions: It can also undergo condensation with carbonyl compounds to form more complex structures, which are useful in drug design .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-chloro-3,4-dihydroisoquinoline often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Binding: It may interact with neurotransmitter receptors, influencing neurotransmission and providing potential benefits in treating neurological disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Chloro-3,4-dihydroisoquinoline exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellow oil or solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 47 °C.

These properties influence its handling and application in laboratory settings .

Applications

Scientific Uses

7-Chloro-3,4-dihydroisoquinoline has several applications in scientific research:

  1. Drug Development: Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases.
  2. Synthetic Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in medicinal chemistry.
  3. Biological Studies: Researchers utilize it to study its interactions with biological systems, contributing to understanding its pharmacological effects .

Properties

CAS Number

60518-41-4

Product Name

7-Chloro-3,4-dihydroisoquinoline

IUPAC Name

7-chloro-3,4-dihydroisoquinoline

Molecular Formula

C9H8ClN

Molecular Weight

165.62

InChI

InChI=1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2

InChI Key

QVPMZULEYMEMKH-UHFFFAOYSA-N

SMILES

C1CN=CC2=C1C=CC(=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.